![molecular formula C16H12ClNO3 B2650475 2-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzonitrile CAS No. 443292-46-4](/img/structure/B2650475.png)
2-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzonitrile
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For “2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid”, the InChI code is "1S/C10H9ClO5/c1-15-8-3-6 (4-12)2-7 (11)10 (8)16-5-9 (13)14/h2-4H,5H2,1H3, (H,13,14)" . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Synthesis of Carbazomycin B
A study highlighted the synthesis of carbazomycin B via radical arylation, which involves iodination, acetylation, reduction, and several other steps leading to the formation of this bioactive compound. This process underscores the compound's role in complex organic syntheses (Crich & Rumthao, 2004).
Derivatives of Griseofulvin
Research on mangrove endophytic fungus Nigrospora sp. led to the isolation of new compounds, including derivatives of griseofulvin, which show moderate antitumor and antimicrobial activities. This indicates the potential for pharmaceutical applications (Xia et al., 2011).
Material Science and Photocatalysis
Synthesis of Novel Heterocyclic Systems
Another study focused on the synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a new heterocyclic system, indicating its utility in the development of novel materials and chemicals (Yahodkina-Yakovenko et al., 2018).
Mechanism of Cyano Group Formation
Research into the oxidative ammonolysis of various toluenes revealed insights into the mechanism of cyano group formation, important for understanding chemical reactions in material science (Vorob’ev & Sembaev, 2005).
Environmental Applications
- UV Filters in Environment: A study on the determination of benzotriazole and benzophenone UV filters in sediment and sewage sludge highlighted the environmental presence of these compounds and their potential effects, suggesting applications in environmental monitoring and safety (Zhang et al., 2011).
Catalysis
- Rhodium-Catalyzed Cyanation: The rhodium-catalyzed cyanation of aromatic C-H bonds to form 2-(alkylamino)benzonitriles demonstrates the compound's relevance in catalytic processes, offering a method for synthesizing benzonitriles efficiently (Dong et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-[(2-chloro-4-formyl-6-methoxyphenoxy)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c1-20-15-7-11(9-19)6-14(17)16(15)21-10-13-5-3-2-4-12(13)8-18/h2-7,9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWCPOJBIOLQFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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